molecular formula C16H31N5 B12916638 5-Dodecylpyrimidine-2,4,6-triamine CAS No. 94087-76-0

5-Dodecylpyrimidine-2,4,6-triamine

Cat. No.: B12916638
CAS No.: 94087-76-0
M. Wt: 293.45 g/mol
InChI Key: PEPWLMWLJXTXFM-UHFFFAOYSA-N
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Description

5-Dodecylpyrimidine-2,4,6-triamine is a heterocyclic organic compound with the molecular formula C16H31N5. It is characterized by a pyrimidine ring substituted with a dodecyl chain at the 5-position and three amino groups at the 2, 4, and 6 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dodecylpyrimidine-2,4,6-triamine typically involves the reaction of dodecylamine with a pyrimidine precursor under controlled conditions. One common method includes the condensation of dodecylamine with 2,4,6-trichloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the substitution of chlorine atoms with amino groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Dodecylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, dihydropyrimidine derivatives, and various substituted pyrimidines, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Dodecylpyrimidine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Dodecylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds with active sites, while the dodecyl chain can interact with hydrophobic regions, enhancing its binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Dodecylpyrimidine-2,4,6-triamine is unique due to its longer dodecyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological membranes and molecular targets. This makes it particularly interesting for applications requiring enhanced membrane permeability and binding affinity .

Properties

CAS No.

94087-76-0

Molecular Formula

C16H31N5

Molecular Weight

293.45 g/mol

IUPAC Name

5-dodecylpyrimidine-2,4,6-triamine

InChI

InChI=1S/C16H31N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(17)20-16(19)21-15(13)18/h2-12H2,1H3,(H6,17,18,19,20,21)

InChI Key

PEPWLMWLJXTXFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=C(N=C(N=C1N)N)N

Origin of Product

United States

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